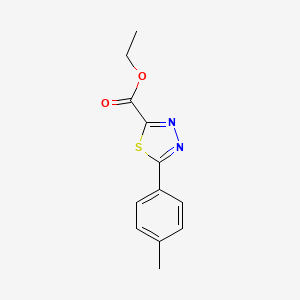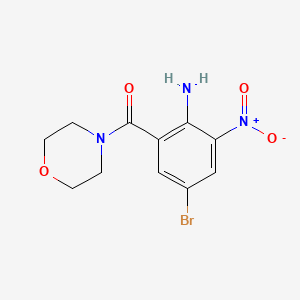
Ethyl 5-(4-methylphenyl)-1,3,4-thiadiazole-2-carboxylate
Descripción general
Descripción
Ethyl 5-(4-methylphenyl)-1,3,4-thiadiazole-2-carboxylate, also known as 5-Methyl-1,3,4-thiadiazole-2-carboxylic acid ethyl ester, is a member of the family of thiadiazole compounds. It is a white to off-white crystalline powder that is insoluble in water and soluble in most organic solvents. This compound has a wide range of applications in the scientific research field, including medicinal chemistry, biochemistry, and pharmaceutical sciences.
Aplicaciones Científicas De Investigación
Ethyl 5-(4-methylphenyl)-1,3,4-thiadiazole-2-carboxylate has been used in a variety of scientific research applications, including medicinal chemistry, biochemistry, and pharmaceutical sciences. In medicinal chemistry, this compound has been used to synthesize novel thiadiazole derivatives with potential anti-inflammatory, anti-diabetic, and anti-cancer activities. In biochemistry, this compound has been used to study the mechanism of action of thiadiazole-based drugs. In pharmaceutical sciences, this compound has been used to develop novel pharmaceutical formulations with improved drug delivery properties.
Mecanismo De Acción
The mechanism of action of ethyl 5-(4-methylphenyl)-1,3,4-thiadiazole-2-carboxylate is not fully understood. However, it is believed that this compound binds to the cysteine residues of proteins, which modifies their structure and function. This binding can result in the inhibition of enzyme activity or the activation of signaling pathways, leading to the desired effect.
Biochemical and Physiological Effects
The biochemical and physiological effects of ethyl 5-(4-methylphenyl)-1,3,4-thiadiazole-2-carboxylate have not been extensively studied. However, some studies have suggested that this compound has anti-inflammatory, anti-diabetic, and anti-cancer activities. In addition, this compound has been shown to have a protective effect against oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using ethyl 5-(4-methylphenyl)-1,3,4-thiadiazole-2-carboxylate in laboratory experiments include its low cost and its availability in a wide range of concentrations. The main limitation of this compound is its insolubility in water, which makes it difficult to use in aqueous solutions.
Direcciones Futuras
The future directions for ethyl 5-(4-methylphenyl)-1,3,4-thiadiazole-2-carboxylate research include further investigation of its biochemical and physiological effects, development of novel pharmaceutical formulations, and exploration of its potential applications in other scientific fields. In addition, further research should be conducted on the mechanism of action of this compound and its potential interactions with other drugs. Finally, more research should be conducted to explore the potential of this compound as an anticancer agent.
Propiedades
IUPAC Name |
ethyl 5-(4-methylphenyl)-1,3,4-thiadiazole-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2S/c1-3-16-12(15)11-14-13-10(17-11)9-6-4-8(2)5-7-9/h4-7H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJNBKTGXAUUZMH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN=C(S1)C2=CC=C(C=C2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 5-(4-methylphenyl)-1,3,4-thiadiazole-2-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![2,4-Diamino-6-bromo-furo[2,3-d]-pyrimidine-5-carboxylic acid](/img/structure/B1413058.png)



![Imidazo[1,2-b]pyridazin-6-ylcyanamide](/img/structure/B1413063.png)
![methyl (1R,5S,6R)-3-(trifluoroacetyl)-3-azabicyclo[3.1.0]hexane-6-carboxylate](/img/structure/B1413064.png)


![C-(3-Naphthalen-1-yl-[1,2,4]oxadiazol-5-yl)-methylamine hydrochloride](/img/structure/B1413073.png)